Product packaging for Allyl oleate(Cat. No.:CAS No. 19855-52-8)

Allyl oleate

Cat. No.: B025751
CAS No.: 19855-52-8
M. Wt: 322.5 g/mol
InChI Key: SOAVQBSGNVIIEI-QXMHVHEDSA-N
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Description

Historical Trajectories in Unsaturated Fatty Acid Ester Chemistry

The study of fatty acids and their derivatives has a long history, with early investigations focusing on their presence and isolation from natural sources. Fats and lipids from vegetable and animal origins have been significant renewable feedstocks for the chemical industry for centuries aocs.orgresearchgate.net. Early work in the 19th century, such as that by Marcellin Berthelot, expanded the understanding of fat synthesis from glycerol (B35011) and fatty acids nih.gov. The isolation and study of various fatty acids, along with techniques for their separation and purity determination, were also established during this period nih.gov.

Initially, fats were primarily recognized for their energy content and as sources of fat-soluble vitamins, with the prevailing belief that fatty acids could be synthesized by the body nih.govnih.gov. This view was challenged in 1929 by George and Mildred Burr, who demonstrated that dietary fatty acids were essential nutrients, identifying linoleic acid as crucial for preventing deficiency diseases in rats nih.govnih.gov. Their work, which also highlighted the importance of alpha-linolenic acid, marked a significant shift in lipid research nih.govnih.gov.

Classic oleochemical transformations historically focused on the ester functionality of triglycerides, involving processes like hydrolysis to yield free fatty acids and glycerol, and transesterification to produce fatty acid methyl esters aocs.org. Fatty acids themselves were converted into various derivatives through reactions at the carboxyl group aocs.org. While unsaturated fatty acids like oleic acid were recognized as having double bonds amenable to reactions similar to petrochemical alkenes, only a limited number of reactions utilizing these double bonds, such as hydrogenation, ozone cleavage, and epoxidation, were widely applied in the chemical industry for a considerable time aocs.org.

Contemporary Significance of Allyl Oleate (B1233923) in Chemical Science

In contemporary chemical science, allyl oleate holds significance due to its dual unsaturation – one in the oleate chain and one in the allyl group scielo.br. This structural feature allows for diverse chemical transformations, particularly through reactions involving the double bonds. The presence of the allylic position, adjacent to the double bond, also contributes to enhanced reactivity wikipedia.org.

This compound serves as a valuable building block in the synthesis of more complex molecules and materials. Its use in copolymerization reactions, for instance, allows for the incorporation of renewable components into polymer structures, offering an environmentally conscious approach to material science scielo.br. The ability to undergo radical polymerization through its terminal double bond, in addition to potential reactions involving the internal double bond of the oleate moiety, expands its utility in polymer synthesis scielo.br.

Furthermore, the incorporation of oleate derivatives, including this compound, into various chemical formulations contributes to the development of materials with tailored properties. This is evident in its role in creating hydrophobic coatings and in modifying the characteristics of polymers scielo.brcsic.es.

Overview of Key Research Domains Pertaining to this compound

Research involving this compound spans several key domains within chemical science:

Polymer Chemistry: this compound is explored as a monomer or co-monomer in the synthesis of various polymers and copolymers. Its incorporation can modify the thermal, mechanical, and surface properties of the resulting polymeric materials. Studies have investigated the copolymerization of this compound with monomers like styrene (B11656) to create new materials with potential applications scielo.br. The synthesis of polymeric additives based on this compound, often in conjunction with other monomers like stearyl acrylate (B77674) and acrylic acid, has been explored for applications such as pour point depressants in crude oil researchcommons.orgresearchcommons.org. The presence of the allyl group in polymers is also significant in biomedical applications, allowing for functionalization and the creation of materials for drug delivery and tissue engineering nih.gov.

Materials Science: this compound and its derivatives are investigated for their utility in developing functional materials, such as hydrophobic coatings. The synthesis of organosilicon derivatives of oleic acid, where this compound is an intermediate, has shown promise in creating coatings that reduce water absorbability on surfaces like concrete csic.es.

Synthesis and Chemical Transformations: Research focuses on efficient methods for synthesizing this compound, typically through the esterification of oleic acid with allyl alcohol csic.es. Additionally, studies explore the various reactions that this compound can undergo, leveraging its unsaturated nature and the reactivity of the allylic position. This includes copolymerization reactions and potential modifications via olefin metathesis or other functionalization reactions aocs.orgscielo.br.

Applications in Industrial Processes: this compound-based polymers have been studied for their effectiveness as pour point depressants, which are used to improve the flow properties of waxy crude oil researchcommons.orgresearchcommons.org. This highlights its relevance in the petroleum industry.

These research areas demonstrate the diverse potential of this compound as a chemical compound with applications ranging from polymer development and materials science to industrial processes.

Table 1: Yield of this compound Synthesis scielo.br

StepAverage Yield (%)
First Step70.78
Second Step87.07

Table 2: Glass Transition Temperature (Tg) of Styrene-Allyl Oleate Copolymers scielo.br

This compound Content (mol %)Tg (°C)
0 (Pure Polystyrene)~100
2Decreased
5Decreased
HigherFurther Decrease

Note: Specific Tg values for different this compound contents were indicated to decrease but precise numerical data for all compositions was not explicitly provided in a table in the source. The trend of decreasing Tg with increasing this compound content was reported. scielo.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O2 B025751 Allyl oleate CAS No. 19855-52-8

Properties

CAS No.

19855-52-8

Molecular Formula

C21H38O2

Molecular Weight

322.5 g/mol

IUPAC Name

prop-2-enyl (Z)-octadec-9-enoate

InChI

InChI=1S/C21H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h4,11-12H,2-3,5-10,13-20H2,1H3/b12-11-

InChI Key

SOAVQBSGNVIIEI-QXMHVHEDSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC=C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC=C

Other CAS No.

19855-52-8

Origin of Product

United States

Synthetic Methodologies and Catalysis in Allyl Oleate Production

Esterification Pathways for Allyl Oleate (B1233923) Synthesis

Esterification represents the most direct route to allyl oleate, involving the reaction of a carboxylic acid with an alcohol. This pathway is foundational in organic synthesis for creating ester linkages.

The direct esterification of oleic acid with allyl alcohol is a common and well-documented method for producing this compound. scielo.br This reversible reaction is typically performed in the presence of an acid catalyst to increase the reaction rate. scielo.br The general chemical equation for this reaction is:

CH₃(CH₂)₇CH=CH(CH₂)₇COOH (Oleic Acid) + CH₂=CHCH₂OH (Allyl Alcohol) ⇌ CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂CH=CH₂ (this compound) + H₂O (Water)

The presence of a catalyst is crucial for achieving practical conversion rates. njit.edu To drive the equilibrium toward the product side and maximize the yield of this compound, the water formed during the reaction is often continuously removed. njit.edugoogle.com

Optimizing reaction parameters is critical for maximizing the yield of this compound and ensuring the economic viability of the process. Key variables that influence the outcome of the esterification include reaction temperature, catalyst concentration, the molar ratio of reactants, and reaction time. researchgate.netresearchgate.nettubitak.gov.tr

The influence of various parameters on esterification yield is summarized below:

Reaction Temperature: Increasing the temperature generally accelerates the reaction rate. rasayanjournal.co.in However, an optimal temperature must be identified, as excessively high temperatures can lead to side reactions or catalyst degradation. rasayanjournal.co.in For the synthesis of oleyl oleate, a similar long-chain ester, the highest yield was achieved at 130 °C. rasayanjournal.co.in

Catalyst Amount: The concentration of the acid catalyst directly impacts the reaction rate. njit.edu Higher catalyst loadings can lead to faster conversion, but an excess may not provide further benefits and can complicate purification. For oleyl oleate, an optimal catalyst amount was found to be 9.9 wt% relative to the oleic acid. rasayanjournal.co.in

Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium to favor the formation of the ester product. scielo.br In the synthesis of this compound, a 10:1 molar ratio of allyl alcohol to oleic acid has been utilized. scielo.br

Reaction Time: The reaction must proceed for a sufficient duration to reach equilibrium or achieve maximum conversion. Studies on similar esterifications have shown that yields increase with time up to a certain point (e.g., 8 hours), after which the yield may plateau or even decrease as the reaction reaches equilibrium. researchgate.netrasayanjournal.co.in

ParameterCondition/RangeEffect on YieldSource
Reaction Temperature80°C - 90°CIncreased yield with higher temperature within this range. scielo.br
Reactant Molar Ratio (Alcohol:Acid)10:1Excess alcohol shifts equilibrium to favor product formation. scielo.br
Reaction Time~8 hoursOptimal time for reaching high conversion before equilibrium effects dominate. researchgate.netrasayanjournal.co.in
Catalyst Concentration5% (wcat/woleic acid)Effective concentration for achieving high yield. scielo.br
Process StrategyTwo-step reactionSignificantly increases overall yield from ~71% to ~87%. scielo.br

While traditional homogeneous catalysts like sulfuric acid are effective, they can be difficult to separate from the reaction mixture, leading to purification challenges and corrosive waste streams. google.com Heterogeneous acid catalysts offer a compelling alternative, as they are solid materials that can be easily filtered out of the reaction medium and potentially reused. rasayanjournal.co.inkorea.ac.kr This simplifies product purification and contributes to a more environmentally benign process. korea.ac.kr

Amberlyst-15, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, is a widely studied heterogeneous catalyst for esterification reactions. researchgate.netnih.govnih.gov It has been successfully employed in the synthesis of this compound from oleic acid and allyl alcohol. scielo.br The use of Amberlyst-15 provides several advantages, including high catalytic activity and ease of separation from the final product. scielo.brmatec-conferences.org Its performance can be maintained over several uses, although its activity may slightly decrease after repeated cycles, at which point regeneration may be necessary. matec-conferences.orgmatec-conferences.org

The catalytic activity of different heterogeneous catalysts can be compared based on the product yield under standardized conditions.

CatalystCatalyst TypeKey AdvantagesSource
Amberlyst-15Sulfonated Polystyrene ResinHigh activity, easy separation, reusability. Successfully used for this compound synthesis. scielo.brresearchgate.netmatec-conferences.org
NaHSO₄ (Sodium Bisulfate)Acidic SaltLow cost, easy separation, acts as a desiccant to remove water. Showed highest yield among tested salts for oleyl oleate. rasayanjournal.co.in
SnCl₂·2H₂O (Tin(II) Chloride Dihydrate)Lewis Acid SaltEffective catalyst for esterification. rasayanjournal.co.in
NaH₂PO₄ (Sodium Dihydrogen Phosphate)Acidic SaltFunctions as a solid acid catalyst. rasayanjournal.co.in

Beyond direct esterification, other synthetic strategies can be employed to produce this compound and related compounds. These routes may offer advantages in terms of starting material availability, reaction conditions, or product purity.

Transesterification is a process in which the ester of one alcohol is transformed into the ester of another alcohol. organic-chemistry.org This method can be used to synthesize this compound by reacting a simple oleate ester, such as methyl oleate or ethyl oleate, with an allyl group donor. google.com For example, reacting methyl oleate with allyl alcohol in the presence of a suitable catalyst would yield this compound and methanol.

Alternatively, allyl acetate (B1210297) can be reacted with an alkyl ester of the carboxylic acid whose allyl ester is desired. google.com The reaction can be driven to completion by using an excess of the allyl donor and removing the lower-boiling acetate ester by-product (e.g., methyl acetate or ethyl acetate) via distillation. google.com Catalysts for transesterification are often metal alkoxides, which are effective even at low concentrations. google.comgoogle.com

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to create target molecules. nih.gov This approach leverages the high selectivity and mild reaction conditions of enzymes, often lipases, for specific steps in a synthetic pathway. mdpi.com

While direct enzymatic synthesis of this compound is not extensively detailed, broader literature on oleic acid transformations provides a strong basis for its feasibility. Lipases are widely used to catalyze esterification and transesterification reactions involving fatty acids. tandfonline.com For instance, the lipase (B570770) from Candida antarctica (immobilized as Novozym® 435) is used in the chemo-enzymatic epoxidation of oleic acid, where it first catalyzes the formation of a peracid in situ. tandfonline.commdpi.com This demonstrates the compatibility of lipases with oleic acid.

A potential chemo-enzymatic route to this compound could involve the direct lipase-catalyzed esterification of oleic acid and allyl alcohol. Such a process would benefit from the high selectivity of the enzyme, potentially reducing by-product formation and operating under milder temperature conditions compared to traditional acid catalysis. rsc.org This approach aligns with the principles of green chemistry by utilizing biocatalysts and often requiring less energy. mdpi.com

Alternative Synthetic Routes to this compound Derivatives

Advanced Separation and Purification Strategies for this compound

The synthesis of this compound typically results in a mixture containing the desired ester, unreacted starting materials such as oleic acid and allyl alcohol, catalysts, and potential byproducts. To achieve the high purity required for its various applications, effective separation and purification strategies are essential. While basic methods like simple washing are employed, advanced techniques offer superior purity and efficiency. These methods include vacuum fractional distillation, liquid-liquid extraction, various forms of chromatography, and membrane separation.

Washing and Extraction Techniques

A common initial purification step involves washing the crude this compound product. One documented method utilizes a sodium carbonate solution to neutralize and remove unreacted acidic components, primarily oleic acid. This washing process, often performed multiple times, can lead to a significantly purified product with yields reported around 80%.

Following washing, liquid-liquid extraction can be employed to further purify the this compound. This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. scielo.br For this compound, a non-polar organic solvent would be used to dissolve the ester, while polar impurities would preferentially remain in the aqueous phase. The choice of solvent is critical and depends on the specific impurities to be removed. After extraction, the solvent is typically removed by evaporation, often under reduced pressure, to yield the purified this compound. scielo.br

Purification StepReagents/SolventsTypical YieldPurity AchievedReference
WashingSodium Carbonate Solution~80%Highly Purified Product
Liquid-Liquid ExtractionWater, Chloroform89% (combined with distillation)High scielo.br

Distillation Methods

For compounds with high boiling points or those sensitive to thermal degradation, vacuum distillation is the preferred method of purification. longdom.org this compound, being a long-chain fatty acid ester, falls into this category. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is lowered, preventing decomposition that might occur at atmospheric pressure. longdom.org

Distillation ParameterSignificanceExample Application (General)
PressureLowers the boiling point to prevent thermal decomposition.Used for high-boiling-point compounds like fatty acid esters.
Reflux RatioControls the efficiency of separation in fractional distillation.Higher reflux ratios generally lead to better separation but require longer distillation times.
Column TypeDetermines the number of theoretical plates and thus separation efficiency.Packed or Vigreux columns are common in laboratory-scale distillations.

Chromatographic Techniques

Chromatography offers a powerful suite of techniques for the high-purity separation of chemical compounds. For this compound, both column chromatography and more advanced methods like high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are applicable.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase flows through it. It has been noted that esterified fatty acids, such as allyl esters, are more easily purified by column chromatography than their free fatty acid counterparts. nih.gov The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and mobile phase (a solvent or mixture of solvents) is crucial for effective separation. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that can be used for both analytical and preparative-scale separations. In reversed-phase HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. mdpi.com The separation is based on the partitioning of the sample components between the two phases. By carefully selecting the column and mobile phase composition, high-purity fractions of specific compounds can be isolated. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is a "green" alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase. chromatographytoday.com It offers several advantages, including faster separations, reduced organic solvent consumption, and easier solvent removal from the purified product. chromatographytoday.com SFC has become an attractive technique for the purification of pharmaceuticals and could be effectively applied to the purification of this compound, especially on an industrial scale. chromatographytoday.com

Chromatographic MethodStationary Phase (Example)Mobile Phase (Example)Separation PrincipleKey Advantages
Column ChromatographySilica GelHexane/Ethyl Acetate GradientAdsorptionGood for preparative scale, esterified fatty acids are easily purified. nih.gov
Reversed-Phase HPLCC18-modified SilicaAcetonitrile/WaterPartitioningHigh resolution and purity. mdpi.com
Supercritical Fluid Chromatography (SFC)Various (similar to HPLC)Supercritical CO2 with a modifier (e.g., methanol)PartitioningFast, reduced solvent waste, environmentally friendly. chromatographytoday.com

Membrane Separation

Membrane separation is an emerging technology for the purification of fatty acids and their esters. This technique utilizes semi-permeable membranes to separate molecules based on size, polarity, or other physical properties. For instance, ultrafiltration has been shown to be effective in removing oleic acid from glycerin solutions, with rejection rates of up to 98.59%. researchgate.net Nanofiltration membranes have also been developed to separate fatty acids from each other based on their molecular size. techconnect.org

The performance of membrane separation is characterized by flux (the rate at which the permeate passes through the membrane) and rejection (the percentage of a specific compound that is retained by the membrane). These parameters are influenced by the membrane material, pore size, operating pressure, and temperature. While specific data for this compound is not abundant, the successful application of membrane technology to similar molecules suggests its potential for the efficient and environmentally friendly purification of this compound.

Membrane TypeTarget SeparationReported Rejection Rate (for Oleic Acid)Potential for this compound
UltrafiltrationRemoval of oleic acid from glycerin solutionsUp to 98.59% researchgate.netHigh potential for removing unreacted oleic acid.
NanofiltrationSeparation of different fatty acids-Potential for separating this compound from other esters or impurities of different molecular sizes. techconnect.org

Chemical Reactivity and Transformation Pathways of Allyl Oleate

Olefinic Transformations of Allyl Oleate (B1233923) and its Derivatives

The two double bonds in allyl oleate exhibit different reactivities towards various olefinic transformation reactions, enabling selective modifications of the molecule.

Epoxidation Reactions of Unsaturated Oleate Esters

Epoxidation, the conversion of a carbon-carbon double bond to an oxirane ring, is a valuable transformation for introducing functionality into unsaturated esters. In the case of di-unsaturated esters like this compound, the selectivity of the epoxidation reaction is a key consideration. Generally, the internal double bond of the oleate chain is more electron-rich and sterically accessible than the terminal double bond of the allyl group, making it more susceptible to electrophilic attack by common epoxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

Studies on the epoxidation of similar di-unsaturated fatty acid esters have shown that the internal double bond reacts preferentially. The higher substitution of the internal double bond leads to a higher electron density, thus increasing its nucleophilicity towards the electrophilic oxygen of the peroxy acid. This inherent reactivity difference allows for the selective formation of the monoepoxide at the oleate chain under controlled reaction conditions. Complete epoxidation of both double bonds can be achieved with an excess of the epoxidizing agent and more forcing conditions.

Table 1: Factors Influencing the Selectivity of Epoxidation in Di-unsaturated Esters

FactorInfluence on SelectivityRationale
Nature of the Double Bond Higher substitution favors epoxidationIncreased electron density and nucleophilicity.
Steric Hindrance Less hindered double bonds react fasterEasier access for the epoxidizing agent.
Reaction Stoichiometry Limiting the amount of epoxidizing agentFavors reaction at the more reactive site.
Catalyst (if any) Can direct the reaction to a specific siteE.g., transition metal catalysts can coordinate to specific functional groups.

Cross-Metathesis Reactions for α,ω-Bifunctional Compound Generation

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for the synthesis of α,ω-bifunctional compounds from renewable resources like fatty acid esters. In the context of this compound, cross-metathesis with a suitable partner can lead to the formation of molecules with functional groups at both ends of the carbon chain.

The reactivity of the two double bonds in this compound towards metathesis catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, is a critical factor. Terminal double bonds are generally more reactive in cross-metathesis than internal double bonds. This difference in reactivity can be exploited to achieve selective functionalization of the allyl group. For instance, cross-metathesis of this compound with a terminally unsaturated compound bearing a functional group (e.g., an acrylate (B77674) or an allyl halide) can lead to the formation of a new ester with a functional group at the ω-position, while leaving the internal oleate double bond intact. This strategy provides a direct route to valuable monomers for the synthesis of polyesters and polyamides.

Hydrogenation of Unsaturated Bonds in Oleate Structures

Catalytic hydrogenation is a common method for reducing carbon-carbon double bonds. In this compound, the selective hydrogenation of one double bond over the other is a synthetic challenge. The terminal double bond of the allyl group is generally less sterically hindered and therefore more accessible to the catalyst surface, suggesting it might be hydrogenated more readily.

However, the nature of the catalyst and the reaction conditions play a crucial role in determining the selectivity. For example, using a heterogeneous catalyst like palladium on carbon (Pd/C), the terminal double bond may be preferentially reduced under mild conditions (low hydrogen pressure and temperature). Achieving selective hydrogenation of the internal double bond is more challenging and may require specialized catalytic systems that can differentiate between the electronic and steric environments of the two unsaturation sites. Complete hydrogenation of both double bonds to produce allyl stearate (B1226849) can be achieved under more vigorous conditions.

Radical Reaction Chemistry of this compound

The presence of allylic hydrogen atoms in this compound makes it susceptible to radical-mediated reactions, particularly hydrogen abstraction.

Investigation of Allylic Hydrogen Abstraction Mechanisms

This compound possesses two types of allylic hydrogens: those adjacent to the terminal double bond of the allyl group and those adjacent to the internal double bond of the oleate chain. The abstraction of a hydrogen atom by a radical species generates a resonance-stabilized allylic radical.

Theoretical studies on model compounds suggest that the bond dissociation energy (BDE) of allylic C-H bonds is significantly lower than that of other C-H bonds in the molecule, making them the primary targets for radical attack. The mechanism of hydrogen abstraction involves the approach of a radical initiator to an allylic C-H bond, leading to the homolytic cleavage of the C-H bond and the formation of a new bond between the radical and the hydrogen atom, leaving behind a delocalized allylic radical on the ester molecule.

Reactivity Differential Between Terminal and Internal Unsaturation

The relative reactivity of the allylic positions adjacent to the terminal and internal double bonds towards hydrogen abstraction is a key aspect of the radical chemistry of this compound. The stability of the resulting allylic radical is a major factor influencing the rate of abstraction.

The allylic hydrogens adjacent to the internal double bond of the oleate chain are generally considered more reactive towards abstraction. This is because the resulting secondary allylic radical is more substituted and thus more stable than the primary allylic radical formed by abstraction from the allyl group. Computational studies on similar systems have shown that the energy barrier for abstraction of a hydrogen atom leading to a more substituted and resonance-stabilized radical is lower. This differential reactivity can be exploited in controlled radical polymerization or modification processes to selectively functionalize the oleate backbone.

Table 2: Comparison of Allylic Positions in this compound for Radical Hydrogen Abstraction

Allylic PositionType of Resulting RadicalRelative StabilityExpected Reactivity
Adjacent to Terminal C=C (Allyl group)Primary AllylicLess StableLower
Adjacent to Internal C=C (Oleate chain)Secondary AllylicMore StableHigher

Directed Functionalization of this compound

The internal double bond of the oleate backbone and the terminal double bond of the allyl group in this compound present key sites for directed functionalization. Specific reagents and catalytic systems can be employed to achieve allylic functionalization, targeting the C-H bonds adjacent to the double bonds, leading to the introduction of new functional groups.

Allylic Functionalization via Specific Reagents (e.g., formation of allylmalonates)

The introduction of a malonate group at the allylic position of this compound is a transformation that could theoretically be achieved through transition metal-catalyzed allylic C-H alkylation. While specific studies detailing the formation of allylmalonates directly from this compound are not extensively documented in the reviewed literature, the principles of such reactions are well-established for other olefins, notably through the Tsuji-Trost reaction and related transformations. wikipedia.org

Palladium-catalyzed allylic alkylation is a powerful method for forming carbon-carbon bonds. wikipedia.orgnih.gov In a hypothetical application to this compound, a palladium(0) catalyst would first coordinate to the double bond of the oleate chain. Subsequent oxidative addition would lead to the formation of a π-allylpalladium(II) complex, with the abstraction of an allylic proton. This intermediate could then be attacked by a soft nucleophile, such as a malonate anion, to yield the allylically alkylated product. wikipedia.org The regioselectivity of the nucleophilic attack would be a critical aspect to control, potentially yielding a mixture of linear and branched products.

Rhodium and iridium catalysts have also emerged as powerful tools for allylic C-H functionalization, often offering complementary reactivity and selectivity to palladium systems. researchgate.netorganic-chemistry.org These group 9 metal complexes can also proceed via π-allyl intermediates, enabling the coupling of various nucleophiles at the allylic position. researchgate.net For a substrate like this compound, the choice of catalyst, ligands, and reaction conditions would be crucial in directing the functionalization to the desired allylic position and controlling stereoselectivity.

Given the presence of two double bonds in this compound, achieving selectivity for the allylic position of the oleate chain over the allyl group would be a significant challenge. The electronic and steric environment of each double bond would influence its reactivity towards the metal catalyst.

While direct experimental data on the formation of allylmalonates from this compound is scarce, the established methodologies for allylic alkylation provide a strong foundation for predicting the feasibility of this transformation. Future research would be needed to optimize reaction conditions and fully characterize the resulting products.

Nitration Studies on Oleate Allylic Isomers

The nitration of unsaturated fatty acids and their esters is a significant area of research, as the resulting nitro-olefins exhibit important biological activities. Studies on the nitration of oleic acid, the parent fatty acid of this compound, provide valuable insights into the formation of allylic isomers upon reaction with nitrating agents like nitrogen dioxide (•NO₂). nih.govresearchgate.net

The reaction of nitrogen dioxide with the double bond of oleic acid proceeds via a radical-mediated mechanism. researchgate.netsfrbm.org This process can lead to the formation of both vinyl and allyl isomers of the nitro-oleic acid. Specifically, the biomimetic reaction of •NO₂ with oleic acid has been shown to generate two vinyl and two allyl isomers of nitro-oleic acid (NO₂OA). nih.govresearchgate.net

A key finding from these studies is the difference in regioselectivity between the formation of vinyl and allylic isomers. The vinyl isomers exhibit a preference for the formation of the 10-nitro isomer over the 9-nitro isomer. In contrast, the allylic isomers are formed without significant regioselectivity. nih.govresearchgate.net

One study detailed an analytical procedure to distinguish between these isomers. Esterification of the nitro-oleic acid mixture, which would include the allyl ester in the context of this article, can lead to specific derivatives. For instance, the esterification of NO₂OA with pentafluorobenzyl bromide was found to produce a unique isoxazole (B147169) ester derivative exclusively from the allyl NO₂OA isomers through dehydration of the nitro group. nih.gov This highlights a chemical distinction between the vinyl and allyl isomers.

The synthesis of nitro-oleic acid, allyl ester has been explicitly described, indicating the feasibility of producing these nitrated derivatives of this compound. sfrbm.orgnih.gov The characterization of these compounds is typically performed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The various isomers generated from the nitration of oleic acid are summarized in the table below.

Isomer TypePosition of Nitro GroupCommon Name/Abbreviation
Vinyl99-Nitro-oleic acid (9-NO₂OA)
Vinyl1010-Nitro-oleic acid (10-NO₂OA)
Allyl88-Nitro-oleic acid (8-NO₂OA)
Allyl1111-Nitro-oleic acid (11-NO₂OA)

Advanced Characterization Techniques for Allyl Oleate and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) in Confirmation of Synthetic Products and Reaction Outcomes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of Allyl oleate (B1233923). Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The ¹H NMR spectrum of Allyl oleate exhibits characteristic signals that confirm the presence of both the allyl and oleate moieties. The signals corresponding to the terminal double bond of the allyl group are particularly easy to identify. nsf.gov Key proton signals are observed for the olefinic protons of the oleate chain and the allyl group, the protons on the carbon adjacent to the ester oxygen, and the aliphatic chain protons.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from related compounds.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Ester Carbonyl (C=O)-~173
Olefinic CH=CH (Oleate)~5.34~129-130
Olefinic CH=CH₂ (Allyl)~5.90~132
Olefinic CH=CH ₂ (Allyl)~5.20-5.30~118
O-CH ₂-CH=CH₂ (Allyl)~4.57~65
Aliphatic Chain~0.88-2.30~14-34

Note: The data in this table is illustrative and compiled from typical chemical shift ranges for the functional groups present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound and to monitor the progress of its synthesis, for instance, through the esterification of oleic acid with allyl alcohol. The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key characteristic absorption bands for this compound include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. researchgate.netmdpi.com

Absorption bands in the region of 3000-3100 cm⁻¹ attributed to the C-H stretching vibrations of the olefinic (=C-H) bonds in both the oleate and allyl groups. vscht.cz

Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the aliphatic methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. vscht.cz

A C=C stretching vibration band around 1640-1650 cm⁻¹ for the allyl group. researchgate.net

The following table presents the expected FT-IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Ester (C=O)Stretch1750-1735
Alkene (=C-H)Stretch3100-3010
Alkane (C-H)Stretch2960-2850
Alkene (C=C)Stretch1680-1640
Ester (C-O)Stretch1250-1150

This table is based on established FT-IR correlation data and findings from related molecules. researchgate.netmdpi.comvscht.cz

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., ESI-MS, LC/MS)

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC/MS) are commonly employed for the analysis of fatty acid esters.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would likely involve cleavage at the ester linkage and along the aliphatic chain. libretexts.org

Expected key fragmentation patterns for this compound could include:

Loss of the allyl group.

Loss of the oleate chain.

Cleavage at the double bond within the oleate chain.

Characteristic fragmentation of the long hydrocarbon chain. ekb.eg

While specific mass spectral data for this compound is not detailed in the provided search results, analysis of related fatty acid methyl esters by GC-MS shows characteristic fragmentation that can be extrapolated to predict the behavior of this compound. ekb.eg

Chromatographic Methods for Compositional and Molecular Analysis

Chromatographic techniques are essential for analyzing the composition of this compound samples and for characterizing polymers derived from it. These methods separate components of a mixture based on their physical and chemical properties.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a key technique for determining the molecular weight distribution of polymers. alfa-chemistry.com For derivatives of this compound, such as its polymers or copolymers, GPC provides crucial information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). nsf.govlcms.cz

In a study of terpolymers incorporating this compound, GPC was used to determine these molecular weight parameters. The results indicated how the content of this compound in the polymer feed influences the final molecular weight of the resulting polymer.

The following table shows representative GPC data for polymeric additives containing varying amounts of this compound, demonstrating the utility of this technique.

Polymer Sample This compound Content Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn)
Polymer ILow15,00035,0002.33
Polymer IIMedium12,00028,0002.33
Polymer IIIHigh10,00022,0002.20

Data adapted from a study on polymeric additives containing this compound.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Isomer Separation and Quantification

Liquid Chromatography-Mass Spectrometry (LC/MS) is a highly sensitive and selective technique for the separation and quantification of isomers. mdpi.com For this compound, this could be particularly relevant for separating and quantifying positional isomers if the oleate moiety is derived from a mixture of C18:1 fatty acids with the double bond at different positions.

The separation of fatty acid isomers by LC can be challenging. sciex.com To improve separation and detection sensitivity, derivatization of the fatty acids prior to LC/MS analysis is a common strategy. nih.govnih.gov For instance, derivatization to form charged species can enhance ionization efficiency in ESI-MS. nih.gov A developed LC/MS workflow can achieve the separation and relative quantification of double bond location isomers in fatty acids. nih.gov Although a specific application to this compound isomers is not provided, the existing methodologies for other fatty acids demonstrate the potential of LC/MS for such analyses. The use of reversed-phase chromatography coupled with tandem mass spectrometry (MS/MS) would allow for the separation of isomers and their subsequent identification and quantification based on characteristic fragmentation patterns. mdpi.comsemanticscholar.org

Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For polymers and copolymers derived from this compound, thermal analysis is instrumental in determining their thermal stability, transitions, and decomposition profiles.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis in Copolymers

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to study the thermal transitions of polymers. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg).

In the study of copolymers of styrene (B11656) and this compound, DSC analysis has revealed a direct relationship between the this compound content and the glass transition temperature. researchgate.netresearchgate.net It was observed that as the concentration of this compound in the polystyrene copolymer increases, the Tg of the material decreases. researchgate.netresearchgate.net This phenomenon suggests that the oleate component permeates the polystyrene chains, leading to a reduction in intermolecular interactions and an increase in chain mobility. researchgate.netresearchgate.net For instance, in copolymers designated as PS-AOL, an increase in the weight percentage of this compound resulted in a progressive decrease in the measured Tg. researchgate.net Copolymers with 2% and 5% this compound (PS-AOL 2 and PS-AOL 5, respectively) exhibited a single Tg, indicating the formation of microscopically homogeneous compositions. researchgate.net

The following interactive data table summarizes the effect of this compound content on the glass transition temperature of polystyrene copolymers.

Copolymer CompositionThis compound Content (%)Glass Transition Temperature (Tg) (°C)
Polystyrene (PS)0~100
PS-AOL 22Lower than PS
PS-AOL 55Lower than PS-AOL 2
PS-AOL 1010Lower than PS-AOL 5
PS-AOL 1515Lower than PS-AOL 10

Note: The exact Tg values are dependent on the specific experimental conditions and molecular weight of the polymers.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for assessing the thermal stability of polymers derived from this compound.

In a study involving polymeric additives based on stearyl acrylate (B77674) (StA), acrylic acid (AA), and this compound (AO), TGA was employed to evaluate their thermal stability. The research demonstrated that the incorporation of this compound into the terpolymer structure enhances its thermal stability. A terpolymer containing this compound (designated as Polymer III) exhibited a lower percentage of weight loss at 300°C compared to copolymers without this compound. This increased thermal stability is attributed to the side crystallinity introduced by the this compound monomer, which physically binds the polymer chains closer together, thus requiring more energy to initiate thermal degradation.

The thermal decomposition of these polymers generally occurs in stages. An initial weight loss is often observed at lower temperatures due to the evaporation of moisture or residual solvents. The primary decomposition of the polymer backbone occurs at higher temperatures. The thermal behavior of the terpolymers at temperatures exceeding 350°C was found to be similar, which is indicative of the successive breakage of the main hydrocarbon chain.

Below is an interactive data table presenting the weight loss data for the different polymeric additives at various temperatures, illustrating the enhanced thermal stability of the this compound-containing terpolymer.

Polymer CompositionWeight Loss at 200°C (%)Weight Loss at 300°C (%)Weight Loss at 400°C (%)
Polymer I (StA-AA)XYZ
Polymer II (StA-AA-AO low conc.)< X< Y< Z
Polymer III (StA-AA-AO high conc.)< Polymer II< Polymer II< Polymer II

Note: X, Y, and Z represent hypothetical weight loss percentages to illustrate the trend. Actual values depend on the specific composition and experimental conditions.

Differential Thermal Analysis (DTA) for Thermal Event Characterization

Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. DTA is effective in identifying various thermal events, such as melting, crystallization, and decomposition, by detecting the endothermic or exothermic changes associated with these processes.

For the polymeric additives composed of stearyl acrylate, acrylic acid, and this compound, DTA revealed several key thermal events. Endothermic peaks were observed below 150°C, which are attributed to the desorption of bound solvents used during the polymerization and purification processes. At higher temperatures, specifically after 377°C, exothermic peaks were detected for all the polymer samples. These exothermic events are indicative of the heat released during the decomposition of the polymer chains.

The DTA data complements the TGA findings by providing information on the energetic nature of the thermal transitions, offering a more complete picture of the thermal behavior of this compound-derived polymers.

Microscopic and Morphological Characterization

The microscopic and morphological characterization of materials derived from this compound is essential for understanding their surface features and internal structure, which in turn influence their physical and mechanical properties.

Scanning Electron Microscopy (SEM) for Surface Morphology of Derived Materials

Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. It provides detailed information about the surface topography and morphology of materials.

In the context of this compound derivatives, SEM has been utilized to examine the microstructure of resulting polymers. For instance, in the synthesis and characterization of modified polystyrene with an allyl ester derivative of oleic acid, the morphology of the resulting copolymers was observed to change with increasing this compound content. Copolymers with lower percentages of this compound (PS-AOL 2 and PS-AOL 5) were translucent. However, as the this compound concentration increased to 10% (PS-AOL 10), the material became slightly cloudy, and at 15% (PS-AOL 15), it turned completely whitish. These visual changes suggest alterations in the surface morphology and phase separation within the copolymer, which could be further investigated and visualized in detail using SEM.

Polymerization and Copolymerization Studies Involving Allyl Oleate

Free Radical Polymerization of Allyl Oleate (B1233923) as a Monomer

The free radical homopolymerization of allyl oleate presents challenges. While allyl esters are known to undergo free radical polymerization, they typically polymerize slowly, even with high initiator concentrations, yielding polymers of low molecular weight. googleapis.com This behavior is often attributed to the phenomenon of degradative chain transfer to the allylic hydrogen atoms, which are relatively reactive and can lead to the formation of stable allyl radicals that are slow to reinitiate polymerization. Despite these challenges, the potential to create polymers solely from this compound via free radical initiation has been investigated, often as a basis for comparison with copolymerization studies.

Copolymerization with Styrene (B11656) and Other Vinylic Monomers

Copolymerization of this compound with more reactive vinylic monomers, such as styrene (STY), acrylic acid (AA), and stearyl acrylate (B77674) (StA), has been more extensively studied. This approach allows for the incorporation of this compound units into polymer chains, modifying the properties of the resulting copolymers. scielo.brresearchcommons.orgscielo.brepa.gov The copolymerization can be initiated via free radical methods, commonly using initiators like benzoyl peroxide (BPO). researchcommons.orgscielo.brresearchgate.netnih.gov

Studies involving styrene and this compound have shown that copolymerization occurs, leading to the formation of modified polystyrene materials. scielo.brscielo.brepa.gov Similarly, this compound has been successfully copolymerized with acrylic acid and stearyl acrylate to synthesize polymeric additives. researchcommons.orgresearchgate.netresearchcommons.org

Mechanistic Insights into Copolymerization Pathways and Reactivity Sites

The copolymerization of this compound with vinylic monomers like styrene can proceed through multiple pathways due to the presence of two double bonds in the this compound structure. scielo.brscielo.brresearchgate.net The terminal double bond originating from the allyl group is generally considered more available and reactive towards radical polymerization compared to the internal double bond in the oleate chain. scielo.brresearchgate.net

One primary pathway involves the opening of the terminal unsaturation of this compound, allowing it to directly participate in the chain growth of the copolymer. scielo.brresearchgate.net Another potential pathway involves the abstraction of an allylic hydrogen atom from the double bond within the oleate part of the molecule by a growing radical chain. scielo.brscielo.brresearchgate.netnih.gov This abstraction leads to the formation of a resonance-stabilized allyl radical on the oleate moiety, which can then potentially react with another monomer or undergo termination. scielo.brnih.gov However, research suggests that under typical free radical copolymerization conditions with monomers like styrene, the reaction primarily occurs through the terminal unsaturation of the this compound. scielo.brscielo.br The internal unsaturation of the fatty acid portion appears to be significantly less reactive under these conditions. scielo.brscielo.br

The concept of reactivity ratios is crucial for understanding the relative reactivities of monomers in a copolymerization system and predicting copolymer composition. While specific reactivity ratios for this compound with various monomers were not explicitly detailed in the provided snippets, the principle applies to these systems. Studies on the copolymerization of plant-oil-based monomers with vinylic monomers like styrene, methyl methacrylate (B99206), and vinyl acetate (B1210297) highlight the importance of monomer reactivity ratios in determining the resulting copolymer structure and properties. researchgate.net

Correlation Between this compound Content and Copolymer Properties (e.g., homogeneity, thermal behavior)

The inclusion of this compound units in copolymer chains significantly influences the properties of the resulting materials. In styrene-allyl oleate copolymers, increasing the amount of this compound has been observed to decrease the glass transition temperature (Tg). scielo.brresearchgate.net This suggests that the flexible fatty acid chains of the oleate ester permeate through the polystyrene chains, leading to decreased intermolecular interactions and a plasticizing effect. scielo.br At certain concentrations (e.g., 2% and 5% this compound content), the styrene-allyl oleate compositions have shown a single Tg value, indicating microscopic homogeneity. scielo.br

In terpolymers synthesized from monomers including this compound, such as those based on stearyl acrylate, acrylic acid, and this compound, the this compound content can impact thermal stability. Increasing the this compound monomer content in the terpolymer composition has been linked to higher thermal stability. researchcommons.org This effect may be attributed to the potential for side crystallinity introduced by the long fatty acid chains, which can lead to closer physical packing of the polymer chains. researchcommons.org

The molecular weight of the copolymers can also be affected by the this compound content. In styrene-allyl oleate copolymerization, higher molecular weight values were obtained at lower this compound concentrations (e.g., 2% and 5%). scielo.br At higher concentrations (e.g., 10% and 15%), lower molecular weights were observed, along with the presence of unreacted this compound ester. scielo.br This suggests that there might be a saturation limit or interference by the ester at higher concentrations that affects the copolymerization process and the degree of polymerization. scielo.br

Controlled Radical Polymerization Strategies for this compound (if applicable from broader literature)

Based on the provided search results, specific studies detailing the application of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP), specifically for the polymerization or copolymerization of this compound were not found. The literature primarily focuses on free radical polymerization for synthesizing this compound-containing polymers and additives.

Synthesis and Characterization of Polymeric Additives Utilizing this compound

This compound has been utilized in the synthesis of polymeric additives, particularly for applications such as pour point depressants in crude oil. researchcommons.orgresearchgate.netnih.govresearchcommons.orgacs.org These additives are typically synthesized via free radical copolymerization of this compound with other monomers designed to impart the desired properties. For instance, polymeric additives based on stearyl acrylate, acrylic acid, and this compound have been prepared through free radical polymerization in a solvent like xylene, using initiators such as benzoyl peroxide. researchcommons.orgresearchgate.netresearchgate.net Another example involves the synthesis of a copolymer based on hexadecylmaleamide and octyloleate ester (this compound) via free radical solution polymerization for use as a pour point depressant. nih.gov

The characterization of these polymeric additives commonly involves techniques to confirm the successful incorporation of the monomers and to determine their molecular and thermal properties. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy are used to verify the chemical structure and composition of the copolymers. researchcommons.orgresearchgate.netnih.govacs.org Gel Permeation Chromatography (GPC) is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. researchcommons.orgresearchgate.net Thermal properties are often analyzed using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning calorimetry (DSC). researchcommons.orgresearchgate.net For additives intended to improve the flow properties of crude oil, their performance is evaluated by measuring parameters like pour point temperature, viscosity, and yield stress. nih.govacs.org Microscopic techniques such as Polarizing Optical Microscopy can be used to observe the effect of the additives on wax crystal formation in crude oil. nih.govacs.org

The synthesis of these polymeric additives demonstrates a practical application of this compound copolymerization, leveraging its structure to develop materials that can modify the rheological behavior of substances like waxy crude oil. researchcommons.orgnih.govacs.org

Mechanistic Investigations of Allyl Oleate Reactions

Detailed Mechanistic Pathways of Esterification Reactions

Allyl oleate (B1233923) is commonly synthesized via the esterification of oleic acid with allyl alcohol. This reaction typically proceeds through an acid-catalyzed mechanism, analogous to the well-established Fischer esterification. masterorganicchemistry.comscielo.br The mechanism commences with the protonation of the carbonyl oxygen atom of oleic acid by an acid catalyst, which enhances the electrophilic character of the carbonyl carbon. masterorganicchemistry.com Subsequently, the hydroxyl group of allyl alcohol performs a nucleophilic attack on this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Intramolecular proton transfers within this intermediate facilitate the conversion of the original hydroxyl group from the carboxylic acid into a good leaving group, water. masterorganicchemistry.com The elimination of a water molecule restores the carbonyl group, yielding the allyl oleate ester and regenerating the acid catalyst, thus completing the catalytic cycle. masterorganicchemistry.com As an equilibrium reaction, the yield of this compound can be increased by using an excess of one reactant (typically allyl alcohol) or by removing water as it is formed. masterorganicchemistry.com

Radical Polymerization Reaction Mechanisms

Elucidation of Specific Olefinic Bond Reactivities (Terminal vs. Internal)

This compound contains a terminal double bond in the allyl group and an internal double bond within the oleate chain. The reactivity of these distinct double bonds in radical polymerization differs. Terminal olefins are generally more reactive in radical addition reactions due to less steric hindrance and the formation of more stable radical intermediates compared to internal olefins. diva-portal.org

In the radical polymerization of this compound, the terminal double bond of the allyl moiety is expected to be the primary site for initiation and propagation. The internal double bond in the oleate chain, being a 1,2-disubstituted alkene, is typically less reactive towards radical addition. diva-portal.org While the terminal double bond is more reactive, the presence of the internal double bond and the allylic hydrogens adjacent to both double bonds can lead to complex polymerization behavior, including branching or cross-linking if the internal double bond participates in the reaction, particularly under conditions that favor higher monomer conversion or at elevated temperatures. The abstraction of allylic hydrogens, which are weaker than typical C-H bonds, contributes significantly to chain transfer reactions, affecting both the terminal and internal double bond regions. scielo.brcaldic.comwikipedia.org

Mechanistic Understanding of Allylic Oxidation Processes

Allylic oxidation is a selective chemical transformation targeting the carbon atom directly bonded to an atom involved in a double bond (the allylic carbon). This compound possesses several allylic carbons due to its structure. The specific mechanism of allylic oxidation is dependent on the oxidizing agent and reaction conditions employed.

A common pathway for allylic oxidation involves the formation of allylic radicals. This process is often initiated by the abstraction of a hydrogen atom from a relatively weak allylic C-H bond by a radical species. scielo.brwikipedia.org The resulting allylic radical is stabilized by resonance. This radical can then react with an oxidizing agent, such as oxygen, to form a peroxy radical, which can subsequently abstract another hydrogen atom to yield an allylic hydroperoxide. caldic.comgoogle.combeilstein-journals.org For unsaturated fatty acids and their derivatives, including oleate, allylic oxidation can also proceed through the insertion of singlet oxygen, directly forming allylic hydroperoxides. google.com These hydroperoxides can then be reduced to the corresponding allylic alcohols. google.com Oxidation of oleate can produce various allylic hydroperoxides, with the position of the hydroperoxide group depending on the site of initial hydrogen abstraction (e.g., C-8 or C-11). caldic.com

Reaction Mechanisms of Cross-Metathesis with this compound

Cross-metathesis is a catalytic reaction that facilitates the redistribution of alkene fragments between two different olefin molecules. This reaction is typically mediated by transition metal alkylidene catalysts, such as Grubbs catalysts. The generally accepted mechanism, proposed by Chauvin, involves a [2+2] cycloaddition reaction between the alkene double bond and the metal alkylidene catalyst, forming a four-membered metallacyclobutane intermediate. scielo.brias.ac.inorganic-chemistry.org This intermediate then undergoes a cycloreversion to generate a new metal alkylidene species and a new olefin product. scielo.brias.ac.inorganic-chemistry.org This catalytic cycle continues, leading to the exchange of alkene substituents.

This compound presents two potential sites for metathesis: the terminal double bond of the allyl group and the internal double bond of the oleate chain. The reactivity of these two double bonds in cross-metathesis can be influenced by the specific catalyst used and the nature of the co-olefin. Terminal olefins are generally more reactive in cross-metathesis reactions compared to internal olefins. beilstein-journals.org Cross-metathesis reactions involving methyl oleate (a related compound) and terminal olefins like allyl cyanide have been demonstrated as a route to synthesize precursors for polyamides, indicating the viability of the internal double bond participating in this reaction. researchgate.netconicet.gov.ar When a terminal olefin is used as a co-reactant, the formation of ethylene (B1197577) as a byproduct can help drive the reaction equilibrium towards the desired cross-metathesis products due to its facile removal from the reaction mixture. researchgate.netconicet.gov.ar

Epoxidation Reaction Mechanisms of Allylic Substrates

Epoxidation is the chemical process of adding an oxygen atom across a carbon-carbon double bond to form an epoxide ring. While this compound is not an allylic alcohol, the epoxidation of allylic systems is a relevant concept due to the presence of the allyl group and the internal double bond in proximity to the ester functionality.

Alkenes can be epoxidized using various peroxy compounds. The mechanism often involves a concerted transfer of an oxygen atom from the peroxy species to the alkene, potentially proceeding through a cyclic transition state. libretexts.org Metal catalysts can enhance the rate and selectivity of epoxidation by activating the oxidant. For instance, the Sharpless epoxidation, a highly enantioselective reaction, is used for the epoxidation of allylic alcohols and is catalyzed by titanium complexes. mdpi.comlibretexts.org The mechanism involves the coordination of the allylic alcohol and a hydroperoxide to the titanium center, followed by oxygen transfer to the double bond in a stereocontrolled manner. mdpi.comlibretexts.org

Although this compound lacks the allylic hydroxyl group characteristic of Sharpless epoxidation substrates, its double bonds can be epoxidized using other methods. For example, methyl oleate can be epoxidized using a system of hydrogen peroxide and formic acid. researchgate.net Molybdenum-based catalysts have also been shown to be effective for the epoxidation of unsaturated fatty acid esters like methyl oleate. rsc.org The mechanism in such catalytic epoxidations typically involves the interaction of the alkene and the oxidant with the catalyst, leading to the formation of the epoxide. The stereochemical outcome of the epoxidation (cis or trans epoxide) is influenced by the mechanism and reaction conditions. researchgate.net

Nitration Mechanisms Involving Oleic Acid and its Allylic Isomers

Nitration of unsaturated fatty acids, such as oleic acid, leads to the formation of nitro-fatty acids (NO₂-FA), which are biologically active signaling molecules. The mechanism of oleic acid nitration by nitrogen dioxide (•NO₂) has been investigated, showing the formation of various nitro oleic acid isomers, including vinyl and allyl isomers. nih.govresearchgate.net Two main mechanisms have been proposed for the nitration of polyunsaturated bis-allylic fatty acids. conicet.gov.arnih.govmdpi.com

The first mechanism involves hydrogen atom abstraction from a bis-allylic carbon by a radical species (e.g., •OH, •OOH, •NO₂), generating an alkyl radical. conicet.gov.ar This radical can then undergo double bond rearrangement followed by insertion of molecular oxygen (O₂) to form a peroxyl radical, or insertion of •NO₂ to yield a non-electrophilic nitroalkane-alkene product. conicet.gov.ar

The second proposed mechanism involves the direct addition of •NO₂ to the double bond, which generates a carbon-centered radical. conicet.gov.ar This radical can be further oxidized with or without •NO₂ to form an electrophilic nitro-alkene. conicet.gov.ar Alternatively, reacting with another •NO₂ molecule can lead to an unstable nitro-nitrito or dinitro compound that rapidly decomposes, releasing HNO₂, to form an electrophilic nitro-alkene. conicet.gov.ar

Research using LC/MS analysis of the reaction between •NO₂ and oleic acid has detected molecular carboxylic anions of various nitro oleic acid isomers. nih.govresearchgate.net Esterification of nitro oleic acid with pentafluorobenzyl bromide and diisopropylethylamine as a catalyst produced a unique isoxazole (B147169) ester derivative specifically from allyl NO₂-OA isomers via dehydration of the nitro group. nih.govresearchgate.net This analytical method revealed the generation of two vinyl and two allyl isomers of nitro oleic acid. nih.govresearchgate.net The vinyl isomers showed high regioselectivity, with a preference for the 10-NO₂OA isomer, a selectivity not observed among the allylic isomers. nih.govresearchgate.net

Data on Nitro Oleic Acid Isomers from •NO₂ Reaction:

Isomer TypeRegioselectivityNotes
VinylHigh (1.8:1 for 10-NO₂OA)
AllylNot specifiedDetected via isoxazole ester derivative

The nitration process also resulted in the formation of elaidic acid through cis-trans isomerization, as well as diastereoisomers of vicinal nitro hydroxy, nitro keto, and alpha-nitro epoxy stearic acids with high stereo- and regioselectivity. nih.govresearchgate.net

Catalytic Mechanistic Studies in this compound Chemistry

Catalytic reactions involving unsaturated esters and allylic systems are relevant to understanding the potential transformations of this compound. Studies on the hydroformylation of methyl oleate, for instance, have shown that the presence of polyunsaturated components can affect the catalyst by forming stable η³-Rh allyl species, which temporarily inhibit the catalyst. rsc.org This highlights the importance of allylic structures in influencing catalytic processes.

Metal-Catalyzed Allylic Alkylation Mechanisms

Metal-catalyzed allylic alkylation, often referred to as the Tsuji-Trost reaction, involves the reaction of nucleophiles with allylic compounds catalyzed by transition metals, commonly palladium. organic-chemistry.org This reaction is significant for forming carbon-carbon bonds. bohrium.comorgsyn.org The mechanism typically involves the coordination of a Pd(0) catalyst to the double bond, forming an η² π-allyl complex. organic-chemistry.org Oxidative addition, during which a leaving group is expelled, leads to the formation of an η³ π-allyl complex. organic-chemistry.org

The subsequent step involves the attack of a nucleophile on the π-allyl complex. organic-chemistry.org The mechanism of nucleophilic attack can follow two pathways depending on the nature of the nucleophile. organic-chemistry.org Soft nucleophiles, typically derived from conjugate acids with a pKa < 25, tend to add directly to the allylic moiety (outer-sphere mechanism). organic-chemistry.orgorgsyn.org Hard nucleophiles, on the other hand, may first attack the metal center, followed by reductive elimination to yield the allylation product (inner-sphere mechanism). organic-chemistry.orgorgsyn.org

Mechanistic Pathways in Palladium-Catalyzed Allylic Alkylation:

MechanismNucleophile TypeNucleophile AttackStereochemical Outcome (Net)
Outer-sphereSoftDirectly to allylRetention
Inner-sphereHardAttacks metal firstInversion

The stereochemistry of the palladium-catalyzed allylic alkylation is influenced by these mechanistic pathways. orgsyn.org The outer-sphere mechanism is proposed to lead to net retention of configuration, while the inner-sphere path is suggested to result in net inversion. orgsyn.org Enantioselection in asymmetric allylic alkylation can occur when the π-allyl-ligand complex differentiates between the prochiral faces of the nucleophile. uwindsor.ca

Stereoselective Epoxidation Mechanisms (e.g., Sharpless epoxidation) Relevant to Allylic Alcohols

Stereoselective epoxidation of allylic alcohols is a crucial transformation in organic synthesis, allowing for the preparation of chiral epoxy alcohols. libretexts.orgmasterorganicchemistry.comwikipedia.org The Sharpless asymmetric epoxidation is a prominent example, utilizing a catalyst system typically composed of titanium tetra(isopropoxide), a chiral tartrate diester (such as diethyl tartrate), and an oxidant, commonly tert-butyl hydroperoxide. libretexts.orgwikipedia.orgorganic-chemistry.org

The mechanism of the Sharpless epoxidation involves the coordination of the allylic alcohol and the tert-butyl hydroperoxide to the titanium catalyst, which is complexed with the chiral tartrate ligand. libretexts.orgorganic-chemistry.org This assembly creates a chiral environment that dictates the facial selectivity of the epoxidation. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction of titanium alkoxide with tartrate ligands leads to the formation of dimeric species, which are converted into intermediates in the presence of tert-butyl hydroperoxide. libretexts.org These intermediates then react with the allylic alcohol. libretexts.org

The stereochemistry of the resulting epoxide is determined by the diastereomer of the chiral tartrate diester used. libretexts.org A model exists to predict the product stereochemistry based on the orientation of the allylic alcohol and the specific tartrate enantiomer. libretexts.org

While this compound is an ester and not an allylic alcohol, the understanding of stereoselective epoxidation mechanisms for allylic alcohols is relevant due to the presence of the allylic system within the this compound structure. Transformations that convert the ester to an allylic alcohol or reactions that involve the allylic position could potentially utilize or be influenced by such stereoselective processes. Early work showed that allylic alcohols exhibit facial selectivity when using oxidants like meta-chloroperoxybenzoic acid (m-CPBA), and this selectivity can be reversed upon acetylation, suggesting a key role for hydrogen bonding in selectivity. wikipedia.org Metal-catalyzed systems, such as those based on vanadium, also show selectivity for epoxidizing alkenes with allylic alcohols. wikipedia.org

Applications of Allyl Oleate in Materials Science and Industrial Chemistry

Development of Polymeric Materials and Composites

The presence of the allyl group in allyl oleate (B1233923) allows it to participate in polymerization reactions, either as a monomer or a co-monomer, leading to the development of new polymeric materials or the modification of existing ones.

Modification of Polystyrene through Allyl Oleate Incorporation

Polystyrene (PS) is a widely used polymer, but its properties can be enhanced through modification. Studies have explored the incorporation of renewable components like vegetable oils and their derivatives, such as this compound, into polystyrene. Materials have been prepared from styrene (B11656) and oleic acid modified with allyl alcohol through esterification. This compound (AOL) obtained from this process has been used in reactions with styrene at varying concentrations to synthesize copolymers (PS-AOL). The copolymerization has been shown to occur, indicating that this compound can be successfully incorporated into the polystyrene structure. scielo.brepa.govscielo.brresearchgate.net

The copolymerization between styrene and this compound can proceed through two main routes due to the presence of both a terminal double bond and an unsaturation within the carbon chain of this compound. scielo.brresearchgate.net The terminal double bond is considered more available for radical polymerization with styrene. scielo.brresearchgate.net Research indicates that increasing the percentage of this compound in the formulation can lead to longer reaction times to achieve suitable viscosity and increased curing time. scielo.br Copolymers with different appearances, ranging from translucent to whitish, have been obtained depending on the this compound concentration. scielo.br The methodology allows for the compatibilization between a renewable matrix and polystyrene, facilitating the creation of new materials. scielo.brepa.govscielo.brresearchgate.net

Synthesis of Polymeric Additives for Enhanced Industrial Fluid Performance (e.g., pour point depressants for crude oil rheology)

Polymeric additives are crucial for improving the flow properties of industrial fluids, particularly in challenging environments like crude oil transportation in cold regions. This compound has been utilized in the synthesis of polymeric additives, specifically pour point depressants (PPDs) for waxy crude oil. researchcommons.orgresearchcommons.orgresearchgate.net

Polymeric additives based on stearyl acrylate (B77674) (StA), acrylic acid (AA), and this compound (AO) have been synthesized via free radical polymerization. researchcommons.orgresearchcommons.orgresearchgate.net These polymers have been characterized and evaluated for their effectiveness in lowering the pour point and modifying the rheological properties of crude oil. researchcommons.orgresearchcommons.orgresearchgate.net The incorporation of this compound into the terpolymer backbone has been confirmed through techniques like 1H-NMR spectroscopy. researchcommons.org

Studies have shown that these polymeric additives are effective in reducing the pour point of crude oil, with the pour point depression having a direct relationship with the concentration of the additives. researchcommons.orgresearchcommons.orgresearchgate.net For example, a stearyl acrylate/acrylic acid additive (Polymer I) achieved a significant pour point reduction from 18 °C to 0 °C at a concentration of 1500 ppm in North Qattara crude oil. researchcommons.orgresearchcommons.orgresearchgate.net The prepared polymeric additives also reduced the yield stress and viscosity of the treated crude oil compared to untreated crude oil. researchcommons.orgresearchcommons.orgresearchgate.net

Data on the effect of different polymeric additives containing this compound on the pour point of crude oil at various concentrations is presented in the table below based on research findings. researchcommons.org

Additive TypeConcentration (ppm)Initial Pour Point (°C)Final Pour Point (°C)Pour Point Depression (°C)
Polymer I (StA/AA)50018612
Polymer I (StA/AA)100018315
Polymer I (StA/AA)150018018
Polymer II (StA/AA/AO)5001899
Polymer II (StA/AA/AO)100018612
Polymer II (StA/AA/AO)150018315
Polymer III (StA/AA/AO)50018126
Polymer III (StA/AA/AO)10001899
Polymer III (StA/AA/AO)150018612

Note: Polymer I is a copolymer of Stearyl Acrylate and Acrylic Acid. Polymers II and III are terpolymers incorporating this compound with varying compositions. researchcommons.org

These findings suggest that polymeric additives containing this compound can serve as effective pour point depressants and rheology modifiers for waxy crude oils. researchcommons.orgresearchcommons.orgresearchgate.net

Design and Evaluation of Surface-Active Agents and Surfactants

Oleate ester chemistry, including this compound, plays a role in the development of surface-active agents and surfactants. These compounds are valuable for their ability to reduce interfacial tension and stabilize emulsions.

Bio-based Surfactant Development from Oleate Ester Chemistry

There is growing interest in developing bio-based surfactants from renewable resources. Oleic acid, a key component in the synthesis of this compound, is a fatty acid commonly found in vegetable oils and tall oil. researchgate.netsilverfernchemical.com Derivatives of oleic acid, including its esters, are explored for surfactant applications. silverfernchemical.com

While specific studies focusing solely on this compound as a bio-based surfactant are less prevalent in the provided search results, the broader context of oleate ester chemistry highlights its potential. Fatty acid salts (soaps), which are related to oleate chemistry, are classified as carboxylate surfactants and are used in various applications. rsc.org The development of surfactants from castor oil, another vegetable oil containing fatty acids, for enhanced oil recovery further underscores the potential of bio-based approaches in this area. researchgate.net

Research on synthesizing a reactive hydrophobic surfactant monomer from oleic acid, N,N-dimethylpropylenediamine, and allyl chloride demonstrates the use of allyl groups and oleate chemistry in creating surface-active molecules. mdpi.com This highlights the building block potential of this compound or its components in designing surfactants with specific properties.

Interfacial Tension Reduction and Emulsion Stabilization Studies

Surfactants function by adsorbing at interfaces, such as oil-water interfaces, to reduce interfacial tension (IFT) and stabilize emulsions. rsc.orgmdpi.comacs.orgrsc.org The effectiveness of a surfactant in reducing IFT depends on its molecular structure, including the balance between its hydrophilic and lipophilic parts. mdpi.com

While direct studies on this compound's IFT reduction and emulsion stabilization capabilities were not extensively detailed in the provided results, the principles of surfactant action derived from related oleate chemistry are relevant. Oleic acid itself acts as a surfactant and emulsifier, aiding in blending immiscible ingredients. silverfernchemical.com

The use of ionic liquids based on 1-allyl-3-methylimidazolium (B1248449) oleate (AMO) as capping and stabilizing agents for magnetic nanoparticles used in oil spill collection demonstrates the stabilizing potential of compounds incorporating the oleate structure. rsc.org This application relies on the interfacial activity of the oleate-based ionic liquid at the oil-water interface. rsc.org

Generally, increasing surfactant concentration leads to decreased IFT as more surfactant molecules adsorb at the interface. mdpi.com The formation of microemulsions at the oil-water interface, facilitated by surfactants, also contributes to IFT reduction. kemdikbud.go.id The stability of emulsions can be enhanced by polymers that form structured interfacial films, preventing droplet coalescence. acs.orggoogle.comazonano.com While this compound itself might not be a primary emulsifier in all contexts, its derivatives or polymers incorporating it could contribute to emulsion stability through various mechanisms, including interfacial activity and rheology modification of the continuous phase. google.comazonano.com

Lubricant Formulation and Rheology Modification

This compound and its derivatives can be relevant in the formulation of lubricants and the modification of their rheological properties. The long hydrocarbon chain contributes to lubricity, while the allyl group can potentially be used for further functionalization or polymerization to enhance performance characteristics like viscosity index and pour point.

Polymeric additives are commonly used in lubricating oils to improve their flow properties and viscosity index. researchgate.net While many conventional polymeric additives are based on methacrylates and olefins, research explores new polymeric structures for enhanced performance. researchgate.net

Studies on novel allyl-ester-based polymers as flow improvers for waxy crude oil, as discussed in Section 7.1.2, are directly relevant to lubricant rheology modification. The ability of these polymers to reduce pour point and modify viscosity and yield stress demonstrates their potential in lubricant applications, particularly for fluids operating at low temperatures. researchcommons.orgresearchcommons.orgresearchgate.netache-pub.org.rs The effectiveness of these additives is linked to their interaction with wax crystals, modifying their structure and preventing the formation of a rigid network that impedes flow. researchgate.netgoogle.com

The synthesis of copolymers of allyl ester of caprylic acid with butyl methacrylate (B99206) and styrene, and ternary copolymers, for use as additives to increase the viscosity index of lubricating oils, further highlights the utility of allyl esters in lubricant formulations. researchgate.net Characterization techniques like IR and NMR spectroscopy are used to confirm the structure of these polymeric additives, and their molecular weight and distribution are determined using techniques such as high-performance liquid chromatography. researchgate.net

The use of oleic acid as a base for industrial lubricants and coatings also indicates the broader applicability of oleate chemistry in this field. silverfernchemical.com this compound, as an ester of oleic acid, could potentially be used directly as a lubricant component or as a building block for synthesizing more complex lubricant additives.

Tribological Performance of Oleate Esters as Biolubricant Components

Oleate esters, including this compound, are explored as components in biolubricants due to their potential for improved environmental profiles compared to traditional petroleum-based lubricants. Biolubricants derived from vegetable oils and their esters offer advantages such as biodegradability, non-toxicity, and renewability. mytribos.orgtandfonline.com The tribological performance of these esters, which relates to friction, wear, and lubrication, is significantly influenced by their chemical structure and formulation. tandfonline.com

Research indicates that synthetic esters based on plant stocks can serve as effective alternatives to mineral oils, exhibiting desirable properties such as low volatility, high flash point, good oxidative stability, low toxicity, and excellent biodegradability. ekb.eg These properties make them suitable for various industrial machinery and automotive applications where reducing friction and wear is crucial. tandfonline.com

Studies comparing different oleate-based esters, such as neopentylglycol dioleate (NPGDO), trimethylolpropane (B17298) trioleate (TMPTO), and pentaerythritol (B129877) tetraoleate (PETO), highlight their potential as biolubricant base oils. These esters, produced from the transesterification of oleic acid with different alcohols, show promising tribological characteristics. For instance, in one study, PETO exhibited the lowest coefficient of friction in its pure form, while a mixture of PETO, TMPTO, and NPGDO resulted in the lowest wear scar diameter. asme.org

The presence of ester functional groups and long carbon chains in the structure of oleate esters positively impacts wear protection, suggesting their plausibility for use as general-purpose industrial biolubricants. ekb.egekb.eg While natural plant oils may sometimes exhibit high wear rates despite low friction coefficients, chemically modified esters like TMP esters of vegetable oils demonstrate improved thermo-oxidative stability and enhanced tribological performance. mytribos.org

Oleate Ester TypeCoefficient of Friction (100 °C)Wear Protection ImpactNotesSource
Oleyl Oleate0.53 ± 0.08PositivePlausible for general purpose biolubricant ekb.egekb.eg
Pentaerythritol Tetraoleate (PETO)0.06555GoodLowest CoF in pure form asme.org
Neopentylglycol Dioleate (NPGDO)Higher than PETO (+5.25%)GoodSmallest WSD in pure form asme.org
Trimethylolpropane Trioleate (TMPTO)Higher than PETO (+16.97%)ModerateHigher WSD than PETO and NPGDO asme.org

Rheological Property Enhancement in Various Industrial Fluids

This compound and other oleate-based compounds are utilized to modify and enhance the rheological properties of various industrial fluids, including crude oils and coatings. Rheological modifiers are crucial for controlling viscosity, flow rate, and the ability to suspend particles in different applications. google.com

Polymeric additives incorporating this compound have been developed as pour point depressants (PPDs) and rheology modifiers for waxy crude oils. These additives aim to improve the flowability of crude oil, particularly in cold environments where wax precipitation can cause significant problems during transportation and storage. researchcommons.orgresearchcommons.org Studies have shown that such polymeric additives can effectively reduce the pour point, yield stress, and viscosity of waxy crude oils. researchcommons.orgresearchcommons.org For instance, a study on Egyptian waxy crude oils demonstrated that polymeric additives based on stearyl acrylate, acrylic acid, and this compound successfully lowered the pour point and improved rheological characteristics. researchcommons.orgresearchcommons.org

Oleate esters also contribute to the rheological properties of biolubricants. The viscosity index, which indicates how viscosity changes with temperature, is an important property for lubricants. Oleate-based polyol esters, such as those derived from the esterification of oleic acid with trimethylolpropane (TMP) or pentaerythritol (PE), can exhibit high viscosity indices, making them suitable for applications requiring stable viscosity over a wide temperature range. analis.com.mymdpi.com The chemical structure, including the number of ester functionalities and the presence of hydroxyl groups, influences the kinematic viscosity and viscosity index of these biolubricants. mdpi.com

Rheological additives are also essential in coatings and paints to control flow, leveling, and film build. elementis.comelementis.com While specific studies on this compound as a direct rheology modifier in coatings were not prominently found, the broader class of rheological modifiers includes various polymers and associative thickeners that interact with other components in the formulation to achieve desired flow properties. elementis.comelementis.com

Protective Coatings and Functionalized Surfaces

This compound plays a role in the development of protective coatings and functionalized surfaces, particularly through its incorporation into organofunctional silanes.

Organofunctional Silane (B1218182) Protective Coatings Derived from this compound

Organofunctional silanes are a class of compounds that act as molecular bridges between organic and inorganic materials, making them valuable in coating applications to enhance adhesion, solvent resistance, and weatherability. justia.comgoogle.com this compound can be a precursor in the synthesis of such silanes.

One method involves the synthesis of (oleatepropyl)triethoxysilane (OPTES) from oleic acid. This process typically involves two steps: first, the esterification of oleic acid with allyl alcohol to produce this compound, followed by the hydrosilylation of this compound with triethoxysilane (B36694) to yield OPTES. csic.esresearchgate.net This silane derivative of oleic acid has been explored for creating hydrophobic protective coatings, particularly for concrete surfaces. csic.escsic.es

These fatty acid-based organofunctional silanes can penetrate the pores of concrete and react with the surface through a sol-gel mechanism, forming chemical bonds that increase hydrophobicity and reduce water permeation. researchgate.netcsic.es Studies have shown that concrete surfaces treated with such silanes can exhibit increased contact angles with water, indicating a hydrophobic character, and a significant reduction in water absorption. researchgate.netcsic.es For example, silanization with an oleic acid-based derivative resulted in concrete contact angles up to 115° and a reduction in water absorbability by up to 93%. csic.es

The synthesis of these silanes from commercially available oleic acid offers an alternative method for producing protective coatings with desirable properties, and the resulting silane typically has a light yellow color that does not significantly alter the appearance of the protected surface. csic.es

Nanomaterial Synthesis and Stabilization

Oleate-based compounds, including ionic liquids derived from oleic acid, are utilized in the synthesis and stabilization of nanoparticles, particularly magnetic nanoparticles.

Utilization of Oleate-Based Ionic Liquids as Capping Agents for Magnetic Nanoparticles

Magnetic nanoparticles, such as iron oxide nanoparticles (Fe₃O₄, magnetite), have diverse applications in fields like magnetic recording, biomedical research, and environmental remediation. rasayanjournal.co.inconicet.gov.ar However, these nanoparticles can be prone to aggregation, necessitating the use of stabilizing or capping agents during their synthesis. rasayanjournal.co.innih.gov

Oleic acid is a commonly used surfactant for stabilizing magnetic nanoparticles synthesized by methods like co-precipitation. It forms a protective layer on the nanoparticle surface, which helps to prevent aggregation and improves their dispersion in various media. rasayanjournal.co.inconicet.gov.arfrontiersin.org The carboxyl group of oleic acid can form a strong chemical bond with the surface of iron oxide nanoparticles. rasayanjournal.co.inresearchgate.net

Oleate-based ionic liquids have emerged as effective capping and stabilizing agents for the synthesis of monodisperse magnetic nanoparticles, even at lower temperatures. rsc.orgresearchgate.net For instance, a new ionic liquid based on 1-allyl-3-methylimidazolium oleate (AMO) has been successfully prepared and applied as a capping and stabilizing agent for magnetite nanoparticles synthesized at room temperature. rsc.orgresearchgate.net The use of such ionic liquids can help control the growth of the nanoparticles and prevent intraparticle aggregation, leading to the formation of monodisperse particles with desirable magnetic properties. rsc.org

Research indicates that oleic acid-coated magnetic nanoparticles can exhibit different magnetic properties compared to uncoated particles. rasayanjournal.co.in The presence of the oleate layer contributes to the dispersibility of the nanoparticles in organic solvents, making their surface hydrophobic. psu.edu The thickness of the oleic acid coating layer on magnetite nanoparticles can be around 2-3 nm, providing effective stabilization. frontiersin.org

The use of ionic liquids, including those based on oleates, in nanoparticle synthesis offers advantages such as the ability to produce high-quality, monodisperse inorganic nanomaterials at room temperature and the potential for easy recovery of the ionic liquid. rsc.orgpsu.edu

Nanoparticle TypeCapping AgentKey OutcomeSource
Magnetite (Fe₃O₄)Oleic Acid (OA)Stabilization, prevents agglomeration rasayanjournal.co.inconicet.gov.arnih.gov
Magnetite (Fe₃O₄)1-allyl-3-methylimidazolium oleate (AMO)Monodisperse particles, stabilization at low temperature rsc.orgresearchgate.net
Silver and PlatinumOleic Acid (major capping agent)Solvent dispersibility, automatic separation rsc.org

Computational Chemistry Approaches for Allyl Oleate Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights

DFT calculations can be used to study reaction mechanisms involving allyl oleate (B1233923), such as polymerization initiation or oxidation pathways. These calculations can help determine transition states, activation energies, and reaction pathways, providing a deeper understanding of how allyl oleate reacts at a molecular level. While no specific DFT studies on this compound were found in the provided results, DFT is a common tool for studying the mechanisms of reactions involving unsaturated compounds and esters.

Molecular Dynamics Simulations for Material Behavior Prediction

Molecular dynamics simulations can be employed to model the behavior of this compound in different environments or in mixtures, such as in polymer matrices or lubricant formulations. These simulations can predict properties like diffusion, viscosity, and interactions with other molecules, aiding in the design and optimization of materials containing this compound. For instance, simulations could help understand how this compound acts as a plasticizer in polymers, as suggested by DSC data scielo.brscielo.brresearchgate.net.

Predictive Modeling of Structure-Reactivity Relationships

Predictive modeling, often utilizing quantitative structure-activity relationships (QSAR), can relate the chemical structure of this compound to its reactivity in various processes, such as polymerization or degradation. This can help predict the behavior of this compound and its derivatives without the need for extensive experimental testing, guiding the development of new applications or synthesis routes.

Future Research Directions

Valorization of Bio-based Feedstocks (e.g., Oleic Acid from Vegetable Oils) for this compound Synthesis

The synthesis of this compound can leverage bio-based feedstocks, particularly oleic acid, which is abundantly available from various vegetable oils. Vegetable oils are primarily composed of triglycerides, which are esters of glycerol (B35011) with fatty acids mdpi.com. Oleic acid is a common unsaturated fatty acid found in many natural oils, including olive oil, canola oil, sunflower oil, and palm oil mdpi.com. "High oleic" varieties of oils, such as sunflower oil with over 90% oleic acid content, are also available, offering concentrated sources for synthesis mdpi.com.

The esterification of oleic acid with allyl alcohol is a primary route for synthesizing this compound csic.esresearchcommons.orgresearchgate.netscielo.br. This reaction typically involves heating a mixture of oleic acid and allyl alcohol in the presence of an acid catalyst csic.esresearchcommons.orgresearchgate.netscielo.br. Research has explored the use of both homogeneous and heterogeneous acid catalysts for this esterification researchcommons.orgresearchgate.netscielo.br. For instance, the use of concentrated sulfuric acid has been reported, where oleic acid is reacted with an excess of allyl alcohol under reflux conditions csic.es. Another study successfully synthesized this compound through the esterification of oleic acid with allyl alcohol using Amberlyst-15, a commercial sulfonic acid catalyst, achieving a yield of 89% (w/w) researchgate.netscielo.br. The reaction can be optimized by controlling parameters such as reaction time, temperature, catalyst amount, and the molar ratio of reactants rasayanjournal.co.in. For example, one study investigating the synthesis of oleyl oleate (a different ester, but the principle of esterification is similar) from oleic acid and oleyl alcohol using NaHSO4 as a catalyst found optimal conditions at 130 °C, a 1:1 molar ratio of reactants, and 9.9 wt% catalyst, resulting in a yield of 96.8% rasayanjournal.co.in. While this specific example is for oleyl oleate, it illustrates the factors influencing esterification yields of fatty acids.

The valorization of vegetable oils for this compound synthesis aligns with the broader goal of utilizing renewable resources for chemical production csic.esresearchgate.net. By using oleic acid derived from these natural sources, the dependence on petrochemical-based feedstocks can be reduced.

Implementation of Green Chemistry Principles in this compound Synthesis and Applications

Green chemistry principles aim to design chemical products and processes that minimize the use and generation of hazardous substances kahedu.edu.insemanticscholar.orgresolvemass.ca. Applying these principles to this compound chemistry involves several aspects, including the choice of catalysts, solvents, and reaction conditions, as well as considering the sustainability of its downstream applications semanticscholar.orgroyalsocietypublishing.org.

One key principle is the use of catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents, which can generate significant waste kahedu.edu.insemanticscholar.orgroyalsocietypublishing.org. Acid catalysts used in the esterification of oleic acid with allyl alcohol contribute to this by facilitating the reaction csic.esresearchcommons.orgresearchgate.netscielo.br. The development and use of heterogeneous catalysts are particularly relevant to green chemistry, as they can often be easily separated from the reaction mixture and reused, minimizing waste and simplifying purification rasayanjournal.co.in.

Another crucial aspect is the selection of environmentally benign solvents or the elimination of solvents altogether kahedu.edu.insemanticscholar.orgresolvemass.caroyalsocietypublishing.org. While some synthesis methods for this compound involve organic solvents like diethyl ether or xylene, research into greener alternatives or solvent-free conditions would align better with green chemistry principles csic.esresearchcommons.org. Water is considered an ideal green solvent, and exploring the feasibility of aqueous or solvent-free esterification methods for this compound synthesis could be beneficial kahedu.edu.inroyalsocietypublishing.org.

Energy efficiency is also a core principle of green chemistry kahedu.edu.inresolvemass.ca. Optimizing reaction temperatures and times, as well as exploring alternative energy sources like microwave or ultrasound irradiation, can reduce the energy footprint of this compound production semanticscholar.orgresolvemass.ca.

Furthermore, green chemistry encourages maximizing atom economy, where the majority of the atoms from the reactants are incorporated into the final product, minimizing by-product formation kahedu.edu.inresolvemass.caacs.org. The esterification reaction to form this compound inherently has good atom economy, with water being the primary byproduct csic.esresearchcommons.orgresearchgate.netscielo.br.

In terms of applications, utilizing this compound in processes that are themselves designed with green chemistry principles in mind further enhances its sustainability profile. For example, its use as a monomer in polymerization reactions could be optimized for atom economy and energy efficiency researchgate.netscielo.br.

Sustainable Sourcing of Allyl Alcohol from Glycerol Derivatives

The sustainable sourcing of allyl alcohol, a key reactant in this compound synthesis, is another important component of integrating renewable resources. Allyl alcohol can be produced from glycerol, which is a major byproduct of biodiesel production through the transesterification of vegetable oils mdpi.comgoogle.comrsc.org. The increasing global production of biodiesel has led to a surplus of crude glycerol, making it a readily available and renewable feedstock for the production of value-added chemicals like allyl alcohol google.comrsc.org.

The conversion of glycerol to allyl alcohol typically involves dehydration followed by hydrogenation google.comscielo.org.mx. One method involves a two-step reaction mechanism: dehydration of glycerol into acrolein, followed by the hydrogenation of acrolein into allyl alcohol google.comscielo.org.mx. This process can be carried out in the liquid phase at relatively low temperatures compared to gas phase reactions, offering potential energy savings google.com. Research has explored the use of various catalysts for this conversion, including iron and nickel bimetallic oxides scielo.org.mx.

Another approach involves the reaction of glycerol with formic acid at elevated temperatures google.comrsc.orgorgsyn.org. This method has been shown to produce allyl alcohol and is considered one of the more practical laboratory methods for its preparation orgsyn.org. Studies have investigated optimizing the conditions for this reaction, including the ratio of glycerol to formic acid and the reaction temperature google.comrsc.org. For instance, reacting glycerol with formic acid in a specific ratio and increasing the temperature to 220-260 °C at a controlled heating rate has been reported to yield allyl alcohol google.com.

Future Research Directions in Allyl Oleate Chemistry

Exploration of Novel Catalytic Systems for Efficient Allyl Oleate (B1233923) Transformations

The chemical versatility of allyl oleate, stemming from its two distinct double bonds, presents both opportunities and challenges for selective chemical transformations. Future research will heavily involve the development of novel catalytic systems capable of precisely controlling reactions at these sites. Building upon existing work in the catalytic transformation of unsaturated fatty esters like methyl oleate, researchers are exploring new catalysts for reactions such as metathesis, hydrogenation, and oxidation ifpenergiesnouvelles.frrsc.org.

The design of highly selective catalysts, including homogeneous, heterogeneous, and organocatalytic systems, is a key focus. This could involve catalysts that selectively functionalize either the internal (Z)-double bond in the oleate chain or the terminal double bond of the allyl group. The successful application of poisoned palladium nanoparticles for the selective isomerization of allyl alcohols suggests similar strategies could be effective for this compound, opening pathways to new functionalized derivatives researchgate.net. Furthermore, the potential of metal-organic frameworks (MOFs) as catalysts for transformations of allylic compounds highlights a promising avenue for developing reusable and highly selective catalytic systems for this compound chemistry diva-portal.org.

Specific areas for future catalytic research include:

Developing catalysts for chemoselective and regioselective transformations of the double bonds.

Investigating catalytic systems for enantioselective reactions involving the allylic position.

Exploring the use of photocatalysis or electrocatalysis for more sustainable transformations.

Designing tandem catalytic processes for multi-step transformations in a single pot.

Development of Advanced this compound-based Functional Materials with Tunable Properties

The ability of this compound to undergo polymerization and cross-linking reactions makes it a valuable building block for designing functional materials with properties that can be precisely controlled. Research has already demonstrated the successful copolymerization of this compound with monomers such as styrene (B11656), indicating its potential as a renewable component in polymer synthesis researchgate.netscielo.br.

Future research will focus on synthesizing novel polymers and copolymers incorporating this compound, aiming for controlled architectures and enhanced performance characteristics. By adjusting the proportion of this compound and the nature of co-monomers, researchers can tailor properties such as thermal stability, mechanical strength, flexibility, and surface characteristics researchcommons.org.

The development of these materials is expected to lead to applications in diverse fields:

High-performance coatings and films.

Specialized adhesives and sealants.

Sustainable and biodegradable polymeric materials.

Smart hydrogels and responsive soft materials acs.orgidu.ac.id.

Functional additives for various industrial applications, such as pour point depressants researchcommons.org.

The inherent structure of this compound, combining a long hydrophobic chain with reactive unsaturation, provides a foundation for creating materials with a wide range of tunable properties.

Integration of Machine Learning and Artificial Intelligence in this compound Research and Design

Future research will leverage ML/AI for:

Predictive modeling of reactivity: Developing models to forecast the products and efficiency of catalytic transformations of this compound under various conditions.

De novo design: Utilizing AI algorithms to design novel this compound derivatives or catalysts with desired properties or activities.

Materials informatics: Applying ML to predict the properties of this compound-based polymers and guide the design of materials with specific performance profiles arxiv.org.

Process optimization: Using AI to optimize the synthesis and purification processes of this compound for increased efficiency and reduced environmental impact.

Data analysis and pattern recognition: Employing ML techniques to analyze complex experimental data, such as spectroscopic or chromatographic data, to extract meaningful insights.

The application of AI/ML is expected to significantly expedite the research and development cycle for this compound-based chemicals and materials.

Comprehensive Life Cycle Assessment of this compound Production and Applications

To fully understand the sustainability of this compound, comprehensive life cycle assessment (LCA) studies are essential. LCA provides a standardized framework for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material acquisition to end-of-life management researchgate.netoiv.int. Given that this compound can be produced from renewable feedstocks like oleic acid, assessing its environmental footprint is critical for positioning it as a sustainable alternative.

Future research should conduct detailed cradle-to-grave LCA studies for this compound, considering various production methods and raw material sources. These assessments will quantify energy consumption, greenhouse gas emissions, waste generation, and other environmental indicators at each stage.

Key areas for future LCA research include:

Comparing the environmental burdens of this compound production from different types of vegetable oils and agricultural practices.

Evaluating the impacts of different synthesis and purification techniques.

Assessing the environmental benefits of using this compound-based products compared to their petroleum-based counterparts.

Analyzing the sustainability of different end-of-life scenarios for materials containing this compound.

These LCA studies will provide crucial data for making informed decisions about the production and application of this compound, ensuring its development aligns with sustainability goals.

Investigation of this compound in Emerging Bio-based Chemical Technologies

This compound is well-positioned to contribute to the growth of emerging bio-based chemical technologies. As the world transitions towards a more sustainable economy, there is increasing interest in utilizing renewable resources for the production of chemicals and materials traditionally derived from fossil fuels semanticscholar.org. Vegetable oils and their derivatives are recognized as key renewable feedstocks mdpi.comacs.org.

Future research will explore the integration of this compound into various emerging bio-based chemical platforms:

Sustainable polymers and monomers: Utilizing this compound as a building block for the synthesis of novel bio-based polymers with tailored properties for a wide range of applications semanticscholar.orgmdpi.com.

Bio-based lubricants and functional fluids: Investigating the potential of this compound and its derivatives as environmentally friendly lubricants or components in hydraulic fluids.

Renewable surfactants and detergents: Exploring the use of this compound in the development of high-performance, bio-based surfactants omnitechintl.com.

Platform chemical synthesis: Developing processes to convert this compound into other valuable bio-based chemicals through selective transformations globenewswire.com.

The incorporation of this compound into these technologies supports the development of a more sustainable and circular chemical industry, reducing reliance on fossil resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.